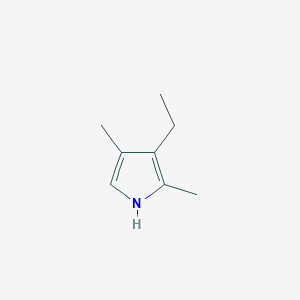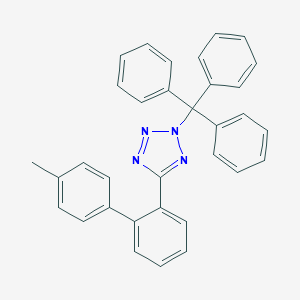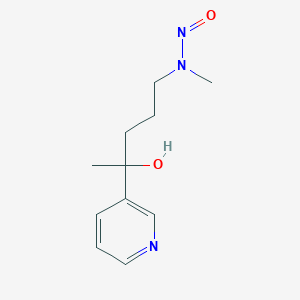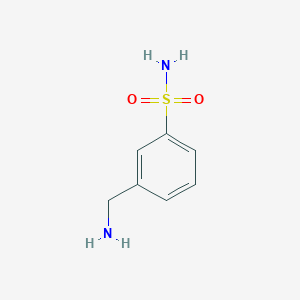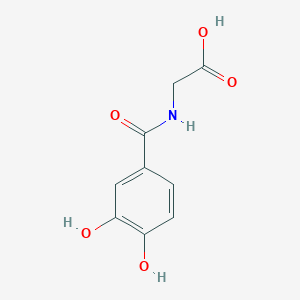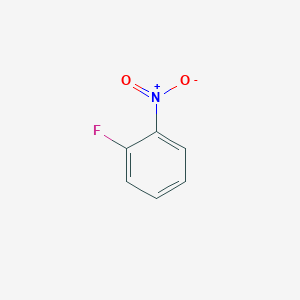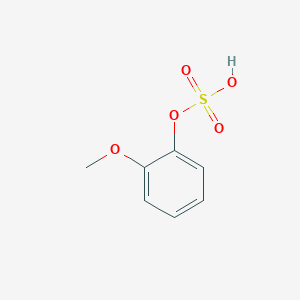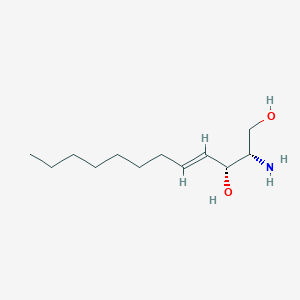
C12-Sphingosin
Übersicht
Beschreibung
Sphingosine (d12:1) is a short-chain sphingolipid, which is a type of lipid molecule. It is characterized by a long aliphatic chain and an amino group positioned at the 2-position. This compound plays a crucial role in various biological processes, including cell signaling and regulation of cell growth .
Wissenschaftliche Forschungsanwendungen
Sphingosin (d12:1) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Diese Rezeptoren initiieren Signalkaskaden, die verschiedene zelluläre Prozesse regulieren, darunter Zellmigration, Angiogenese und Immunzell-Verkehr .
Ähnliche Verbindungen:
Sphingosin (d181): Ein langkettiges Sphingolipid mit ähnlichen biologischen Funktionen, aber einer längeren aliphatischen Kette.
Sphinganin: Ein Vorläufer bei der Biosynthese von Sphingosin und Ceramiden.
Einzigartigkeit: Sphingosin (d12:1) ist einzigartig aufgrund seiner kürzeren aliphatischen Kette, die seine Interaktion mit Zellmembranen und seine Bioaktivität im Vergleich zu langkettigen Sphingolipiden beeinflussen kann .
Wirkmechanismus
Target of Action
C12-Sphingosine, also known as (2S,3R,4E)-2-Amino-4-dodecene-1,3-diol or (E,2S,3R)-2-aminododec-4-ene-1,3-diol, primarily targets the serine palmitoyltransferase (SPT) enzyme . SPT plays a crucial role in the synthesis of sphingolipids, a class of lipids that are key components of cell membranes and are involved in various cellular processes .
Mode of Action
C12-Sphingosine interacts with its target, SPT, inhibiting its activity . This interaction leads to a decrease in the production of sphingolipids, which can have significant effects on cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by C12-Sphingosine is the sphingolipid metabolic pathway . In this pathway, SPT catalyzes the initial step in the synthesis of sphingolipids . By inhibiting SPT, C12-Sphingosine disrupts the production of sphingolipids, affecting downstream processes such as cell signaling and proliferation .
Pharmacokinetics
The bioavailability of C12-Sphingosine would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
The inhibition of SPT by C12-Sphingosine leads to a decrease in the production of sphingolipids . This can have a range of effects on the cell, as sphingolipids play roles in various cellular processes. For instance, sphingolipids are involved in cell signaling, and their levels can influence cell proliferation and death .
Action Environment
The action of C12-Sphingosine can be influenced by various environmental factors. For example, in a study on citrus plants, it was found that sphingosine levels increased significantly under cold stress conditions, suggesting that environmental stress can influence the action and efficacy of sphingosine .
Biochemische Analyse
Biochemical Properties
C12-Sphingosine interacts with several enzymes, proteins, and other biomolecules. It is a substrate for sphingosine kinases, which phosphorylate sphingosine to produce sphingosine-1-phosphate (S1P), a potent metabolic regulator . The conversion of C12-Sphingosine into ceramides and sphingomyelins is also a crucial part of sphingolipid metabolism .
Cellular Effects
C12-Sphingosine influences various types of cells and cellular processes. It plays a role in cell proliferation, cell death, and contraction of cardiac and vascular myocytes . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it can be converted into S1P, which promotes cell growth and counteracts apoptotic stimuli .
Molecular Mechanism
C12-Sphingosine exerts its effects at the molecular level through several mechanisms. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression . For example, it is a substrate for sphingosine kinases, and its phosphorylation leads to the production of S1P, a signaling molecule that regulates various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C12-Sphingosine can change over time. It has been observed that the metabolism of sphingosine is highly dependent on its subcellular localization . Moreover, studies have shown that sphingosine metabolism signatures can be revealed through lysosome-targeted photoactivation .
Dosage Effects in Animal Models
The effects of C12-Sphingosine can vary with different dosages in animal models. While specific studies on C12-Sphingosine are limited, research on related sphingolipids has shown that they can have both beneficial and harmful effects depending on the dose .
Metabolic Pathways
C12-Sphingosine is involved in several metabolic pathways. It is a key intermediate in the metabolism of sphingolipids . It can be converted into ceramides and sphingomyelins, or phosphorylated to produce S1P .
Transport and Distribution
C12-Sphingosine is transported and distributed within cells and tissues through specific transporters. For instance, the Sphingosine-1-phosphate transporter spinster homolog 2 (Spns2) has been identified as a major transporter of S1P, a metabolite of sphingosine .
Subcellular Localization
C12-Sphingosine can be found in various subcellular compartments. Studies have shown that sphingosine metabolism and signaling are highly dependent on its subcellular location . For instance, sphingosine can be released inside mitochondria, where it shows distinct metabolic patterns compared to globally-released sphingosine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sphingosine (d12:1) typically involves the condensation of palmitoyl-CoA with serine, catalyzed by serine palmitoyltransferase, to produce 3-ketosphinganine. This intermediate is then reduced to dihydrosphingosine, which is finally desaturated to form Sphingosine (d12:1) .
Industrial Production Methods: Industrial production of Sphingosine (d12:1) follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of high-yield catalysts and efficient purification techniques to ensure the purity and quality of the final product .
Types of Reactions:
Phosphorylation: This compound can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate.
Acylation: Sphingosine (d12:1) can be acylated to form ceramides, which are essential components of cell membranes.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Phosphorylation: Requires sphingosine kinases and ATP as a phosphate donor.
Acylation: Involves fatty acyl-CoA and specific acyltransferases.
Major Products:
Sphingosine-1-phosphate: Formed through phosphorylation.
Ceramides: Formed through acylation.
Vergleich Mit ähnlichen Verbindungen
Sphingosine (d181): A long-chain sphingolipid with similar biological functions but a longer aliphatic chain.
Sphinganine: A precursor in the biosynthesis of sphingosine and ceramides.
Uniqueness: Sphingosine (d12:1) is unique due to its shorter aliphatic chain, which may influence its interaction with cellular membranes and its bioactivity compared to longer-chain sphingolipids .
Eigenschaften
IUPAC Name |
(E,2S,3R)-2-aminododec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNKWPUJUUMFNR-VDTGWRSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


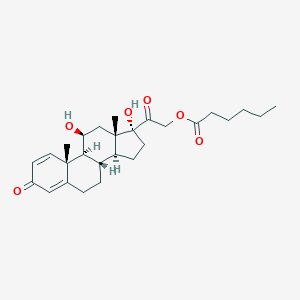
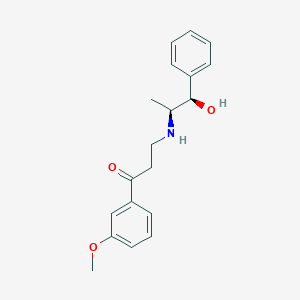
![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)
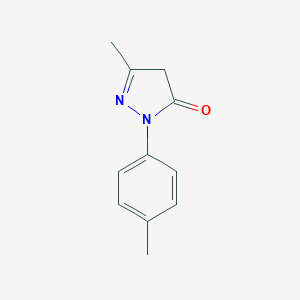
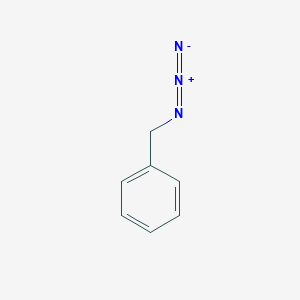
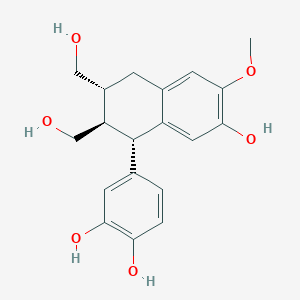
![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)
